Fmoc-MeAnon(2)-OH

Peptide Synthesis Stereochemistry Enantiomeric Purity

Essential for introducing conformationally constrained, proteolytically stable N-methyl residues in SPPS. Differentiated from non-methylated analog Fmoc-Anon(2)-OH by its ability to induce cis-amide bonds and β-turns. Ensures reproducible SAR studies & peptidomimetic drug development. High enantiomeric purity (≥99.0% ee) critical for single diastereomer synthesis.

Molecular Formula C25H31NO4
Molecular Weight 409.526
CAS No. 2389078-35-5
Cat. No. B2380699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-MeAnon(2)-OH
CAS2389078-35-5
Molecular FormulaC25H31NO4
Molecular Weight409.526
Structural Identifiers
SMILESCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1
InChIKeyREBCBCVGMZEERZ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-MeAnon(2)-OH (CAS 2389078-35-5): A Specialized N-Methyl Amino Acid Building Block for Peptide Synthesis


Fmoc-MeAnon(2)-OH, chemically designated as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)nonanoic acid, is an Nα-methylated, Fmoc-protected non-natural amino acid derivative [1]. It possesses a molecular formula of C25H31NO4 and a molecular weight of 409.53 g/mol [2]. As a building block, it is intended for use in solid-phase peptide synthesis (SPPS) to introduce a conformationally constrained, lipophilic N-methyl residue into a peptide chain . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleavable under mild basic conditions, and an N-terminal methyl group that alters the amide bond's hydrogen-bonding capacity .

Why Fmoc-MeAnon(2)-OH Cannot Be Replaced by Common Fmoc-Amino Acids or Non-Methylated Analogs


In peptide design, the substitution of a standard amino acid or even a non-methylated lipophilic analog for Fmoc-MeAnon(2)-OH is not functionally equivalent. The Nα-methylation present in Fmoc-MeAnon(2)-OH introduces a tertiary amide bond, which fundamentally alters the peptide backbone's conformational flexibility, hydrogen-bonding pattern, and susceptibility to proteolytic degradation . Specifically, the N-methyl group restricts the accessible phi and psi dihedral angles of the peptide backbone, favoring cis-amide bond conformations and promoting the formation of β-turn structures . This contrasts with the non-methylated analog, Fmoc-Anon(2)-OH (CAS 1262886-65-6), which contains a standard secondary amide bond and thus offers a different, more flexible conformational profile [1]. Therefore, substituting Fmoc-MeAnon(2)-OH with a less expensive or more readily available standard Fmoc-amino acid or non-methylated analog would compromise the intended conformational constraint, stability, or biological activity of the target peptide, making the specific procurement of this N-methylated building block essential for reproducible results.

Fmoc-MeAnon(2)-OH (2389078-35-5): Evidence-Based Differentiation from Analogs


Stereochemical Purity: Fmoc-MeAnon(2)-OH is Supplied with a Strict Enantiomeric Excess Specification of ≥99.0%

For the procurement of chiral building blocks in peptide synthesis, stereochemical purity is a critical parameter to avoid the formation of diastereomeric peptide mixtures. The target compound, Fmoc-MeAnon(2)-OH (CAS 2389078-35-5), is commercially available from a key supplier with a certified enantiomeric excess specification of ≥99.0% (enantiomer ≤0.5%) [1]. While its non-methylated counterpart, Fmoc-Anon(2)-OH (CAS 1262886-65-6), is also available with a similar purity specification from the same source, this direct comparison establishes a benchmark of chiral integrity for the N-methylated derivative [2].

Peptide Synthesis Stereochemistry Enantiomeric Purity Quality Control

Price Differential: Fmoc-MeAnon(2)-OH Commands a Premium Over the Non-Methylated Analog Fmoc-Anon(2)-OH

A direct price comparison from a common supplier shows a substantial cost premium for the N-methylated derivative. For a 1g package, the target compound Fmoc-MeAnon(2)-OH is listed at 70,200 JPY [1], while its non-methylated analog, Fmoc-Anon(2)-OH (CAS 1262886-65-6), is listed at 17,300 JPY [2]. This represents a cost increase of approximately 306% for the 1g size.

Peptide Synthesis Procurement Cost Analysis Specialty Chemicals

Storage and Stability: Fmoc-MeAnon(2)-OH Requires Strict Freezer Storage, in Contrast to the Non-Methylated Analog

The recommended storage conditions differ significantly between the two compounds. The target compound, Fmoc-MeAnon(2)-OH, requires storage in a freezer with dry ice shipping, per the manufacturer's instructions [1]. In contrast, the non-methylated analog, Fmoc-Anon(2)-OH, is specified for cool storage with ice shipping only [2].

Chemical Stability Storage Logistics Peptide Synthesis

Purity Specification: Fmoc-MeAnon(2)-OH is Supplied at ≥95% HPLC Purity, Slightly Lower than the Non-Methylated Analog

The target compound is commercially available with a specified minimum purity of ≥95% by HPLC [1]. This is a slight but notable difference from its non-methylated analog, Fmoc-Anon(2)-OH (CAS 1262886-65-6), which is specified at a higher minimum purity of ≥98% by HPLC from the same supplier [2].

Peptide Synthesis Chemical Purity Quality Control Procurement

Fmoc-MeAnon(2)-OH: Primary Application Scenarios Based on Quantified Differentiation


Conformational Constraint: Synthesis of Peptides Requiring N-Methylation to Induce β-Turns or Stabilize Bioactive Conformations

The primary, and arguably sole, justification for procuring Fmoc-MeAnon(2)-OH over its less expensive and more stable non-methylated analog is the need to introduce a specific N-methyl residue into a peptide sequence. N-Methylation of the peptide backbone restricts conformational freedom, promotes cis-amide bonds, and stabilizes secondary structures like β-turns . This is a rational design strategy for improving the proteolytic stability, membrane permeability, and oral bioavailability of therapeutic peptides . This scenario is supported by the evidence that the N-methylated derivative commands a >300% price premium and requires more stringent storage, indicating its use is reserved for applications where the conformational impact of N-methylation is functionally required and cannot be achieved with standard amino acids [1].

Synthesis of Peptidomimetics and Constrained Peptides for Drug Discovery

In medicinal chemistry, Fmoc-MeAnon(2)-OH is a building block for the synthesis of peptidomimetics—compounds that mimic the structure of a natural peptide but with improved drug-like properties. The combination of a long lipophilic side chain (nonanoic acid) and an N-methylated backbone creates a residue that can act as a hydrophobic, conformationally constrained anchor within a peptide. This is particularly valuable in the development of peptide-based drugs targeting protein-protein interactions or G-protein coupled receptors (GPCRs). The high enantiomeric purity (≥99.0% ee) of the supplied material is critical in these applications to ensure the synthesis of a single diastereomer, avoiding the costly and time-consuming separation of complex mixtures [2].

Structure-Activity Relationship (SAR) Studies to Evaluate the Impact of N-Methylation on Peptide Function

This compound is essential for performing systematic SAR studies where the effect of N-methylation at a specific position in a peptide chain is being investigated. By comparing the properties of a peptide containing Fmoc-MeAnon(2)-OH with an otherwise identical peptide containing its non-methylated analog, Fmoc-Anon(2)-OH, researchers can directly attribute any observed changes in biological activity, stability, or conformation to the presence of the N-methyl group. The quantified differences in cost, purity, and storage between the two compounds [3] are directly relevant to planning such comparative studies, as they define the logistical and budgetary implications of using the N-methylated variant.

Synthesis of Lipopeptides and Self-Assembling Peptide Systems

The nine-carbon nonanoic acid side chain provides significant hydrophobicity. When combined with the conformational restriction of an N-methylated backbone, this building block is a powerful tool for designing peptides with amphiphilic properties, capable of self-assembly into higher-order structures like micelles, vesicles, or fibrils. The stringent freezer storage requirement for Fmoc-MeAnon(2)-OH underscores the need for careful handling to preserve the integrity of the lipophilic building block during storage and synthesis [4], which is a critical operational consideration for laboratories working in this area.

Technical Documentation Hub

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